molecular formula C19H22N2O5S2 B2686885 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941956-52-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2686885
CAS No.: 941956-52-1
M. Wt: 422.51
InChI Key: BMFLTGKFEJPYTJ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic compound of significant research interest due to its complex molecular architecture, which incorporates a benzodioxole group linked to a sulfonylated piperidine-acetamide core. This structure suggests potential for diverse biochemical interactions, making it a candidate for investigative applications in medicinal chemistry and pharmacology. Compounds featuring the 1,3-benzodioxole moiety are frequently explored for their ability to interact with neurological receptors and modulate biological pathways . Specifically, research into 1,3-benzodioxole derivatives has identified their utility in the study of transient receptor potential (TRP) channels, such as the TRPM8 receptor (a cold and menthol receptor) . Activation of TRPM8 can induce a physiological cooling sensation, and novel modulators of this receptor are sought for advanced research applications in areas like sensory biology, topical therapeutics, and oral care products . The presence of the sulfonamide group in this compound further enhances its potential as a key intermediate for probing enzyme inhibition and signal transduction mechanisms. This reagent is provided exclusively for laboratory research to support the development of novel bioactive molecules and the exploration of new physiological mechanisms.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c22-18(20-12-14-6-7-16-17(10-14)26-13-25-16)11-15-4-1-2-8-21(15)28(23,24)19-5-3-9-27-19/h3,5-7,9-10,15H,1-2,4,8,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFLTGKFEJPYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Piperidine Ring: Piperidine can be synthesized via hydrogenation of pyridine or through the Mannich reaction.

    Thiophene Sulfonylation: Thiophene can be sulfonylated using reagents like chlorosulfonic acid.

    Coupling Reactions: The final compound can be assembled through coupling reactions such as amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.

    Reduction: Reduction reactions can occur at the sulfonyl group or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the piperidine ring often enhances biological activity.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities. The combination of benzodioxole and thiophene moieties may contribute to unique pharmacological profiles.

Industry

Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their complex structures allow for fine-tuning of properties for specific applications.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The benzodioxole and thiophene rings can participate in π-π stacking interactions, while the piperidine ring may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)

  • Structural difference: Replaces the sulfonylated piperidine with a bromothiophene-methylamino group.
  • Impact : Reduced steric hindrance compared to the target compound; bromine may enhance halogen bonding .

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165)

  • Structural difference : Substitutes the thiophene-sulfonyl-piperidine with a bromobenzyl group.

2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (4a)

  • Structural difference : Incorporates a thiadiazole-thioether and trifluoromethylphenyl group.

N-(1,3-Benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide (F41)

  • Structural difference : Simpler piperidine substitution without sulfonylation or thiophene.
  • Impact : Reduced molecular weight and polarity, likely improving metabolic stability but decreasing target specificity .

Comparison with Analogues

Compound Synthetic Method Key Reagents Yield/Purity Reference
Target Compound Reductive amination NaBH(OAc)₃, THF, acetic acid Not reported
C26 Reductive amination NaBH(OAc)₃, THF, acetic acid 58 mg (moderate)
SW-C165 Reductive amination NaBH(OAc)₃, THF, acetic acid 37 mg (moderate)
4a Nucleophilic substitution K₂CO₃, acetone, reflux Not reported

Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Key Functional Groups
Target Compound ~463.5 ~2.8 Sulfonyl, thiophene, piperidine
C26 ~463.3 ~3.2 Bromothiophene, methylamino
SW-C165 ~456.3 ~3.5 Bromobenzyl, methylamino
4a ~467.4 ~2.5 Thiadiazole, trifluoromethyl
F41 ~262.3 ~1.9 Piperidine
  • Key observations: The sulfonyl group in the target compound increases polarity (lower LogP) compared to C26 and SW-C165.

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a benzo[d][1,3]dioxole moiety and a thiophene ring, which may contribute to its biological activity. The exploration of its pharmacological properties is vital for understanding its potential therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Benzo[d][1,3]dioxole A fused aromatic ring system known for various biological activities.
Thiophene Ring A five-membered ring containing sulfur that enhances electronic properties.
Piperidine Derivative Provides flexibility and potential interaction sites with biological targets.

Biological Activity Overview

Research surrounding this compound has indicated several areas of potential biological activity:

  • Anticancer Activity : Compounds with similar structural motifs have shown significant anticancer effects in various studies. For instance, derivatives incorporating benzo[d][1,3]dioxole moieties exhibited cytotoxicity against cancer cell lines such as HepG2, HCT116, and MCF-7, with some compounds demonstrating IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : The unique structure may allow for the inhibition of specific enzymes involved in cancer progression or other diseases. For example, compounds related to this structure have been studied for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound could also possess these properties .

Case Study 1: Anticancer Mechanisms

A study focusing on thiourea derivatives containing benzo[d][1,3]dioxole showed promising results in vitro. The synthesized compounds were tested against three cancer cell lines using the SRB assay. Notably, one compound exhibited an IC50 of 1.54 µM against HCT116 cells, significantly outperforming doxorubicin . The mechanisms of action were further elucidated through:

  • EGFR Inhibition : Assessment of epidermal growth factor receptor (EGFR) inhibition indicated a pathway through which these compounds exert their anticancer effects.
  • Apoptosis Assessment : Annexin V-FITC assays demonstrated increased apoptosis in treated cells.

Case Study 2: Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) have been proposed to quantify the binding affinity of this compound to various biological targets. These studies are essential for understanding the pharmacodynamics and optimizing the compound for therapeutic use.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound Name Structural Features Biological Activity
1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropanecarboxamideBenzo[d][1,3]dioxole with cyclopropaneHistone deacetylase inhibition
2-thiophenecarboxylic acid derivativesThiophene ringAntimicrobial properties
CyclopentanecarboxamidesCyclopentane backboneVarious biological activities

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